molecular formula C16H22N2O3S B2573851 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396573-21-9

3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2573851
CAS No.: 1396573-21-9
M. Wt: 322.42
InChI Key: XSFPEHHBROHAOC-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a methoxy group, and a benzenesulfonamide moiety

Biochemical Analysis

Biochemical Properties

3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of proteins involved in neurotransmitter release and uptake . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. In cancer cells, this compound has shown potential as an anti-proliferative agent by inducing apoptosis and inhibiting cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their activity . For example, the inhibition of monoamine oxidase A and B by this compound involves binding to the active site of the enzymes, preventing the breakdown of neurotransmitters and leading to increased levels of these molecules in the synaptic cleft . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and continued modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have also been noted, with certain biological responses only occurring above specific dosage levels. For instance, the anti-proliferative effects on cancer cells are more pronounced at higher doses, while lower doses may not elicit significant changes in cell growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione. These metabolic processes result in the formation of more water-soluble metabolites, which can be excreted from the body . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups can direct this compound to the nucleus, mitochondria, or endoplasmic reticulum . Once localized to these compartments, the compound can exert its effects by interacting with specific biomolecules, such as enzymes, receptors, or transcription factors, ultimately influencing cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the but-2-yn-1-yl group: This step often involves alkylation reactions using alkynyl halides.

    Attachment of the benzenesulfonamide moiety: This is usually done through sulfonation reactions, where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Lacks the methoxy group but has similar structural features.

    3-methoxy-N-(4-(piperidin-1-yl)butyl)benzenesulfonamide: Similar but without the alkyne group.

    N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar but without the methoxy group.

Uniqueness

The presence of both the methoxy group and the alkyne moiety in 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

3-methoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-21-15-8-7-9-16(14-15)22(19,20)17-10-3-6-13-18-11-4-2-5-12-18/h7-9,14,17H,2,4-5,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPEHHBROHAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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